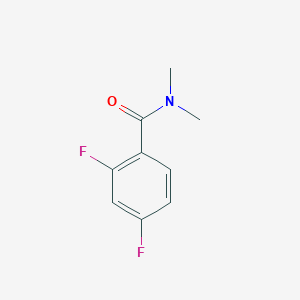
2-Butanamido pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butanamido pyridine: is an organic compound that belongs to the class of pyridine derivatives It is characterized by a pyridine ring substituted with a butyrylamino group at the second position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Butanamido pyridine typically involves the acylation of 2-aminopyridine with butyric anhydride or butyryl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include heating the mixture to reflux to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Butanamido pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to the corresponding amine.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation can be carried out using halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: 2-Aminopyridine derivatives.
Substitution: Halogenated or nitrated derivatives of this compound.
Applications De Recherche Scientifique
2-Butanamido pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential antimicrobial or anticancer properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds.
Biological Studies: It is used in studies investigating the interaction of pyridine derivatives with biological targets, such as enzymes and receptors.
Industrial Applications: The compound is used in the production of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of 2-Butanamido pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The butyrylamino group can form hydrogen bonds and other interactions with the active sites of enzymes, potentially inhibiting their activity. The pyridine ring can also participate in π-π interactions with aromatic residues in proteins, further stabilizing the compound’s binding to its target.
Comparaison Avec Des Composés Similaires
2-Aminopyridine: Lacks the butyrylamino group but shares the pyridine ring structure.
2-Acetylaminopyridine: Similar structure with an acetyl group instead of a butyryl group.
2-Propionylaminopyridine: Contains a propionyl group instead of a butyryl group.
Uniqueness: 2-Butanamido pyridine is unique due to the presence of the butyrylamino group, which can influence its reactivity and interaction with biological targets. This structural feature can enhance its potential as a pharmaceutical intermediate and its versatility in organic synthesis.
Propriétés
Formule moléculaire |
C9H12N2O |
|---|---|
Poids moléculaire |
164.20 g/mol |
Nom IUPAC |
N-pyridin-2-ylbutanamide |
InChI |
InChI=1S/C9H12N2O/c1-2-5-9(12)11-8-6-3-4-7-10-8/h3-4,6-7H,2,5H2,1H3,(H,10,11,12) |
Clé InChI |
CJQHIWRBVAXFDG-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)NC1=CC=CC=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Methylspiro[2.4]heptane-1-carboxylic acid](/img/structure/B8626385.png)


![[2-(2-Methylphenyl)-1H-imidazole-4,5-diyl]dimethanol](/img/structure/B8626406.png)
![2-(1,3-dioxolan-2-yl)-6,7-dihydro-5H-thieno[3,2-b]pyran](/img/structure/B8626421.png)

![n-Methyl-n-(piperidin-4-yl)benzo[d]thiazol-2-amine](/img/structure/B8626427.png)





![4-[1-(4-Bromophenyl)-2-(methylamino)ethyl]phenol](/img/structure/B8626473.png)
